molecular formula C6H15NOS B14550201 Amidosulfoxylic acid, dimethyl-, butyl ester CAS No. 62161-76-6

Amidosulfoxylic acid, dimethyl-, butyl ester

Cat. No.: B14550201
CAS No.: 62161-76-6
M. Wt: 149.26 g/mol
InChI Key: QCHSSLCKIQYRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amidosulfoxylic acid, dimethyl-, butyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is synthesized through the esterification process, where an alcohol reacts with an acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of amidosulfoxylic acid, dimethyl-, butyl ester typically involves the esterification of amidosulfoxylic acid with butanol in the presence of a catalyst. Common catalysts include sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Amidosulfoxylic acid, dimethyl-, butyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the parent acid and alcohol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)

    Reduction: Lithium aluminum hydride, diethyl ether as solvent

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products:

    Hydrolysis: Amidosulfoxylic acid and butanol

    Reduction: Dimethylamidosulfoxylic alcohol

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Amidosulfoxylic acid, dimethyl-, butyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and related compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of amidosulfoxylic acid, dimethyl-, butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the parent acid and alcohol, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Amidosulfoxylic acid, dimethyl-, butyl ester can be compared with other esters such as:

    Methyl acetate: A simple ester with a similar structure but different physical and chemical properties.

    Ethyl acetate: Another common ester used in various applications, known for its pleasant odor and solvent properties.

    Isopropyl butyrate: An ester with a branched alkyl group, used in fragrances and flavors.

Uniqueness: this compound is unique due to its specific functional groups and potential applications in both scientific research and industrial processes. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in multiple fields.

Properties

CAS No.

62161-76-6

Molecular Formula

C6H15NOS

Molecular Weight

149.26 g/mol

IUPAC Name

N-butoxysulfanyl-N-methylmethanamine

InChI

InChI=1S/C6H15NOS/c1-4-5-6-8-9-7(2)3/h4-6H2,1-3H3

InChI Key

QCHSSLCKIQYRLC-UHFFFAOYSA-N

Canonical SMILES

CCCCOSN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.